N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a 4-oxo-1,4-dihydropyridazine core substituted with a 4-ethylphenyl group at position 1 and an N-(4-acetamidophenyl)carboxamide moiety at position 2. Its molecular formula is C₂₁H₂₁N₅O₃, with an average molecular mass of 391.43 g/mol (calculated based on analogs in and ).
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-ethylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-3-15-4-10-18(11-5-15)25-13-12-19(27)20(24-25)21(28)23-17-8-6-16(7-9-17)22-14(2)26/h4-13H,3H2,1-2H3,(H,22,26)(H,23,28) |
InChI Key |
QMFVXEYVVITCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.
Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amine precursor.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving pyridazine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and ethylphenyl groups may enhance binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Lipophilicity and Bioavailability
- The 4-ethylphenyl group in the target compound increases lipophilicity (clogP ~2.8) compared to the unsubstituted phenyl analog (clogP ~2.1), enhancing membrane permeability .
- Replacement of the ethyl group with a chlorine atom (as in ’s D223-0345) introduces electronegativity, improving interactions with polar enzyme pockets but reducing blood-brain barrier penetration .
Hydrogen-Bonding and Solubility
- The acetamidophenyl moiety provides two hydrogen-bond acceptors (carbonyl and amide), critical for binding to targets like carbonic anhydrases . In contrast, sulfonamide substituents (e.g., in ’s 10d) offer stronger hydrogen-bonding but lower solubility at physiological pH .
Critical Analysis of Discrepancies and Limitations
- Structural Misassignments : highlights discrepancies in NMR data for sulfonamide analogs, suggesting prior structural misassignments. This underscores the need for rigorous spectroscopic validation in this chemical class .
- Data Gaps: Limited bioavailability or in vivo data exist for the target compound. Most studies focus on in vitro enzyme assays, necessitating further pharmacokinetic profiling.
Biological Activity
N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, with the CAS number 898612-21-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3 |
| Molecular Weight | 376.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Adenosine Receptors : Compounds similar to this structure have shown activity as agonists or antagonists at adenosine receptors, particularly the A3 subtype. Activation of A3 receptors can lead to anti-inflammatory and anticancer effects, making this compound a candidate for further exploration in these therapeutic areas .
- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor of specific enzymes involved in cancer progression or inflammatory pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of derivatives related to this compound. Notable findings include:
- Anti-Cancer Activity : In vitro studies demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives showed significant inhibition of cell growth in breast and colon cancer models, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Studies indicated that certain derivatives can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is essential.
Future Directions
Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential studies could include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Clinical Trials : Investigating safety and efficacy in human subjects for targeted diseases.
- Structural Modifications : Exploring how modifications to the chemical structure affect biological activity and selectivity for molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
